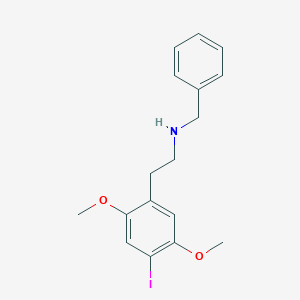
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C15H24O4 It is a derivative of cyclohexene, characterized by the presence of two ester groups and three methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate typically involves the esterification of 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,5,5-trimethylcyclohexane-1,1-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate: Similar structure but with the double bond at a different position.
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxamide: Similar structure but with amide groups instead of ester groups.
Uniqueness
Diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate is unique due to the specific positioning of its ester groups and the double bond in the cyclohexene ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
919356-43-7 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
diethyl 3,5,5-trimethylcyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O4/c1-6-18-12(16)15(13(17)19-7-2)9-11(3)8-14(4,5)10-15/h8H,6-7,9-10H2,1-5H3 |
Clave InChI |
YRXLRXOIEVADMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(=CC(C1)(C)C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


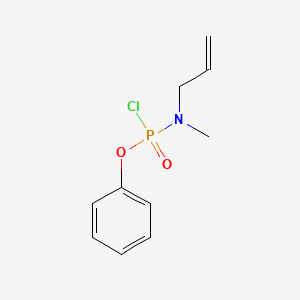
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)
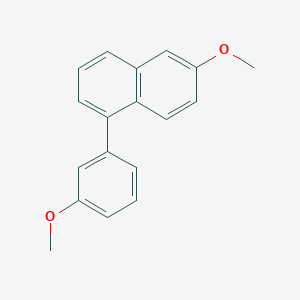
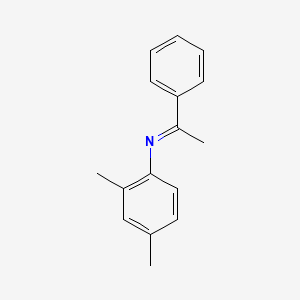
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
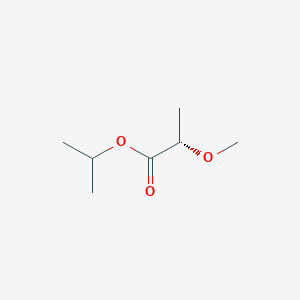
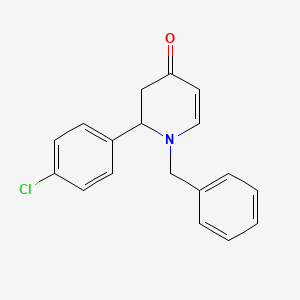

![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



